Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH is a synthetic compound that serves as a derivative of serine, an essential amino acid. This compound is characterized by the addition of a galactosamine moiety, which enhances its structural and functional properties. It is primarily utilized in scientific research, particularly in the fields of chemistry and biology, due to its unique ability to participate in glycosylation processes and its relevance in the study of glycoproteins and glycopeptides.
This compound is classified under amino acid derivatives and is specifically recognized for its role in glycosylated peptides. The chemical structure can be denoted by its molecular formula and a molecular weight of approximately 656.6 g/mol . Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH is available from various chemical suppliers including Sigma-Aldrich and MedchemExpress, indicating its accessibility for research purposes .
The synthesis of Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH involves several key steps:
For industrial applications, the synthetic route may be scaled up to optimize yields and enhance purity through techniques such as chromatography. This process would involve careful monitoring of reaction conditions to ensure consistency and efficiency in production.
The molecular structure of Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH includes:
The compound's three-dimensional conformation plays a significant role in its biological interactions, particularly in binding with proteins involved in glycosylation processes .
Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH can participate in various chemical reactions typical of amino acids and glycosylated compounds:
The reactions are typically facilitated by coupling agents that activate the carboxylic acid group of the amino acid, allowing for efficient bond formation .
The mechanism by which Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH exerts its effects primarily involves:
Key physical and chemical properties of Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH include:
These properties are crucial for understanding the compound's behavior in various solvents and under different experimental conditions .
Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH has several important applications:
Achieving high α-anomeric selectivity in O-GalNAc glycosylation is complicated by neighboring-group participation (NGP) from the C2 acetamido group, which typically favors β-selectivity. Modern catalytic methods overcome this through precise manipulation of reaction kinetics and metal-assisted stereodirecting effects. The Cu(OTf)₂-catalyzed method enables stereodivergence by modulating acceptor equivalents and reaction time: 1 equivalent of Fmoc-Ser-OMe acceptor with GalNAc(Ac)₄ donor under extended reaction times (10 hours) yields α-anomer selectivity, whereas 5 equivalents of acceptor at shorter durations (1.6 hours) yield β-selectivity [3]. This kinetic control leverages the ligand exchange properties of Cu(II) to shift the anomeric transition state.
Table 1: Stereochemical Outcomes in Glycosylation Reactions
Entry | Donor | Acceptor | Equiv. Acceptor | Time (h) | Product | α:β Ratio |
---|---|---|---|---|---|---|
1 | β-GalNAc(Ac)₄ | Fmoc-Ser-OMe | 5 | 1.6 | β-Anomer | β-selective |
7 | β-GalNAc(Ac)₄ | Fmoc-Ser-OMe | 1 | 10 | α-Anomer | α-selective |
12 | β-GalNAc(Ac)₄ | Fmoc-Thr-OMe | 5 | 16 | α/β mixture | 1.9:1 |
Alternative approaches include Ni-catalysis with C2 imine donors to bypass NGP, though inconsistent yields limit scalability [3]. The α-anomer’s biological relevance (e.g., Tn antigen mimicry) necessitates such precision [1].
Fmoc-Ser(α-D-GalNAc(Ac)₃)-OH is engineered for seamless integration into Fmoc-SPPS workflows. The Fmoc group is removed under mild basic conditions (20% piperidine/DMF), leaving the acid-labile glycosidic linkage and acetyl esters intact [9]. This orthogonality permits iterative chain elongation without compromising the glycan moiety. Post-assembly, global deprotection employs standard trifluoroacetic acid (TFA) cocktails (e.g., TFA:H₂O:triisopropylsilane, 95:2.5:2.5), cleaving the peptide from resin while hydrolyzing acetyl groups to expose native GalNAc-Ser structures [6].
Critical considerations include:
Traditional glycosylation routes require >7 steps from commercial precursors, often relying on silver triflate or BF₃·Et₂O catalysis, which suffer from poor α-selectivity (<3:1 α:β) and low yields (30–50%) [3]. In contrast, modern Cu(OTf)₂-catalyzed reactions enable direct coupling between peracetylated sugars (β-GalNAc(Ac)₄ or β-GlcNAc(Ac)₄) and Fmoc-serine/threonine derivatives in 1–3 steps, reducing costs by 25–60× versus commercial building blocks [3].
Table 2: Efficiency Metrics of Synthetic Methods
Method | Steps | Yield (%) | α:β Ratio | Cost Factor |
---|---|---|---|---|
Traditional (AgOTf) | 7–9 | 30–50 | <3:1 | 1× (baseline) |
Cu(OTf)₂ catalysis | 2–3 | 57–95 | Up to α-only | 0.04× |
Ni catalysis (C2 imine) | 4–5 | Variable | α-selective | 0.3× |
Novel methods also accommodate both GalNAc and GlcNAc donors, expanding access to non-native glycopeptides for probing glycosidase specificity or pathogen glycobiology [3]. However, scalability challenges persist for GlcNAc donors, where β-selectivity dominates even under optimized conditions [3].
The peracetylated GalNAc motif (Ac₃) in Fmoc-Ser(α-D-GalNAc(Ac)₃)-OH serves dual roles:
Alternative protecting groups include:
Acetyl remains optimal for Tn antigen synthesis due to its balance of cost, ease of removal, and compatibility with automated SPPS. Post-SPPS deprotection kinetics are critical: incomplete acetyl removal obscures glycan epitopes, while overexposure to TFA promotes peptide aggregation [6] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3